molecular formula C19H19N5O6S B2600468 N-(4-amino-2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868226-30-6

N-(4-amino-2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2600468
CAS No.: 868226-30-6
M. Wt: 445.45
InChI Key: WUYMCRIOEUCVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a structurally complex small molecule featuring a dihydropyrimidinone core substituted with a furan-2-carboxamide group, a thioether linkage to a 2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl moiety, and an amino group at position 3. The compound’s design integrates multiple pharmacophoric elements, including the dihydropyrimidinone ring (a scaffold associated with diverse biological activities) and the 2,5-dimethoxyphenyl group, which may influence receptor binding or metabolic stability.

Properties

IUPAC Name

N-[4-amino-2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O6S/c1-28-10-5-6-12(29-2)11(8-10)21-14(25)9-31-19-23-16(20)15(18(27)24-19)22-17(26)13-4-3-7-30-13/h3-8H,9H2,1-2H3,(H,21,25)(H,22,26)(H3,20,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYMCRIOEUCVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a multifaceted structure that includes:

  • Amino Group : Contributing to its potential as a pharmacophore.
  • Dihydropyrimidine Core : Known for various biological activities.
  • Furan Ring : Implicated in numerous biological interactions.
  • Dimethoxyphenyl Group : Enhancing lipophilicity and possibly affecting receptor interactions.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈N₄O₅S
  • Molecular Weight : 402.43 g/mol

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, compounds from the dihydropyrimidine class have shown promising results against various human tumor cell lines.

Case Study: Antiproliferative Activity

In a study involving a series of dihydropyrimidine derivatives, several compounds demonstrated high antiproliferative activity against cancer cell lines such as HT-29 (colon carcinoma) and MCF-7 (breast cancer). The most active compound reported an IC50 value of 0.5 μM against HT-29 cells, indicating potent anticancer properties .

CompoundCell LineIC50 (μM)
1aHT-290.5
1cMCF-71.0
1dA5490.8

The mechanisms through which these compounds exert their biological effects include:

  • Microtubule Disruption : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase.
  • Anti-Angiogenic Effects : Some derivatives have displayed the ability to inhibit angiogenesis in vitro and in vivo, further supporting their potential as anticancer agents .

Antimicrobial Activity

Emerging evidence suggests that compounds related to this compound may also possess antimicrobial properties. Studies indicate that similar structures can inhibit bacterial growth through interference with bacterial metabolic pathways.

Structure–Activity Relationship (SAR)

Understanding the SAR of this class of compounds is essential for optimizing their biological activity. Key findings include:

  • Substituents at the 4-position of the aromatic ring enhance activity.
  • The presence of electron-withdrawing groups increases potency.

These insights guide future modifications aimed at improving efficacy and reducing toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates the target compound against structurally analogous molecules, focusing on substituent effects, NMR-derived structural insights, and functional group variations.

Structural Analogues from Pharmacopeial Literature

Compounds listed in Pharmacopeial Forum (2017) share key motifs with the target molecule, such as dihydropyrimidinone cores and acetamido side chains. For example:

  • Compound m: Features a (2,6-dimethylphenoxy)acetamido group and a tetrahydropyrimidin-1(2H)-yl substituent. Unlike the target compound, it lacks a furan carboxamide but includes a diphenylhexane backbone, which may enhance lipophilicity .
  • Compound n : Contains a carboxy-thiazolidine group and phenylacetamido side chains. The absence of the thioether bridge and 2,5-dimethoxyphenyl group may reduce its ability to engage in hydrogen bonding compared to the target compound .

Substituent-Driven NMR Chemical Shift Variations

A 2014 Molecules study compared NMR profiles of rapamycin (Rapa) derivatives (compounds 1 and 7) with the target compound. Key findings include:

  • Regions of Divergence: Chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ significantly between compounds 1, 7, and Rapa, while other regions remain conserved.
  • Thioether vs. Oxygen Bridges : The target compound’s thioether linkage (vs. oxygen in Rapa derivatives) introduces subtle conformational changes, as evidenced by upfield shifts in protons adjacent to sulfur. This could modulate solubility or target engagement .

Heterocyclic Variations

Compounds from synthetic libraries (e.g., 923226-70-4) highlight the role of heterocyclic replacements:

  • Thiazole vs. Pyrimidinone: N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide replaces the dihydropyrimidinone core with a thiazole ring. This substitution reduces ring strain but may compromise π-stacking efficiency due to thiazole’s smaller aromatic surface .
  • Sulfur vs. Oxygen in Linkers: The thioether group in the target compound (vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.